

A Technical Guide to Pure Cyanidin 3,5-diglucoside Standard for Researchers

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Compound of Interest

Compound Name: Cyanidin 3,5-diglucoside

Cat. No.: B190879

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and application of pure **Cyanidin 3,5-diglucoside** standard. This document outlines commercial suppliers, analytical data, and detailed experimental protocols for researchers and professionals in drug development and life sciences.

Commercial Suppliers and Product Specifications

Cyanidin 3,5-diglucoside, also known as cyanin, is a prominent anthocyanin valued for its potential therapeutic properties, including anti-inflammatory and antioxidant effects. For research and development purposes, obtaining a high-purity analytical standard is crucial. Several reputable commercial suppliers offer **Cyanidin 3,5-diglucoside** chloride with well-characterized purity and specifications.

Below is a summary of commercially available pure **Cyanidin 3,5-diglucoside** standards:

Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Quantities	Storage Conditions
Sigma-Aldrich (Merck)	Cyanidin 3,5-diglucoside chloride phyproof® Reference Substance	2611-67-8	$C_{27}H_{31}ClO_{16}$	≥98.0% (HPLC)[1]	10 mg	-20°C[1]
MedChem Express	Standard Of Cyanidin 3,5-diglucoside chloride	2611-67-8	$C_{27}H_{31}ClO_{16}$	Not specified	5 mg, 10 mg, 25 mg, 50 mg, 100 mg	Powder: -20°C for 3 years
ChemFaces	Cyanidin-3,5-O-diglucoside chloride	2611-67-8	$C_{27}H_{31}ClO_{16}$	≥98%	5 mg, 10 mg, 20 mg (and more)	2-8°C, protected from air and light[2]
LGC Standards	Cyanidin-3,5-Diglucoside(AS)	2611-67-8	$C_{27}H_{31}O_{16} \cdot Cl$	Not specified	5 mg	Not specified
ChromaDEX	CYANIDIN-3,5-DIGLUCOSIDE	2611-67-8	$C_{27}H_{31}O_{16} \cdot Cl$	Analytical Standard	5 mg	-20°C[3]
Biolink Group	Cyanidin 3,5-diglucoside	2611-67-8	$C_{27}H_{31}O_{16} \cdot Cl$	>97% (HPLC)[4]	Contact for quotes	< -5°C, in darkness[4]
MOLNOVA	Cyanidin-3,5-O-	2611-67-8	$C_{27}H_{31}ClO_{16}$	98% (HPLC)[5]	Not specified	Not specified

diglucoside
chloride

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving **Cyanidin 3,5-diglucoside**, synthesized from various scientific publications.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To quantify the purity of **Cyanidin 3,5-diglucoside** standard and its presence in experimental samples.

Methodology:

- **Standard Preparation:** Prepare a stock solution of **Cyanidin 3,5-diglucoside** chloride in methanol. Further dilute with a suitable mobile phase to create a series of calibration standards.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution is typically employed. For example, a mixture of acetonitrile and formic acid in water.
 - **Detection:** A Diode Array Detector (DAD) or a UV-Vis detector set at approximately 520 nm is suitable for anthocyanin detection.
 - **Flow Rate:** A typical flow rate is around 1.0 mL/min.
 - **Injection Volume:** 10-20 µL.
- **Quantification:** Generate a calibration curve by plotting the peak area against the concentration of the prepared standards. The concentration of **Cyanidin 3,5-diglucoside** in unknown samples can be determined from this curve.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To assess the anti-inflammatory effects of **Cyanidin 3,5-diglucoside** by measuring its impact on inflammatory cytokine production in macrophages.

Cell Line: THP-1 (human monocytic cell line), differentiated into macrophages.

Methodology:

- **Cell Culture and Differentiation:** Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Induce differentiation into macrophages by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- **Treatment:** Pre-treat the differentiated macrophages with varying concentrations of **Cyanidin 3,5-diglucoside** for a specified period (e.g., 24 hours).
- **Inflammatory Challenge:** Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.
- **Cytokine Measurement:** Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- **Data Analysis:** Compare the cytokine levels in the **Cyanidin 3,5-diglucoside**-treated groups to the LPS-only treated control group to determine the inhibitory effect.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of **Cyanidin 3,5-diglucoside** on key signaling pathways such as MAPK, NF- κ B, and AKT.

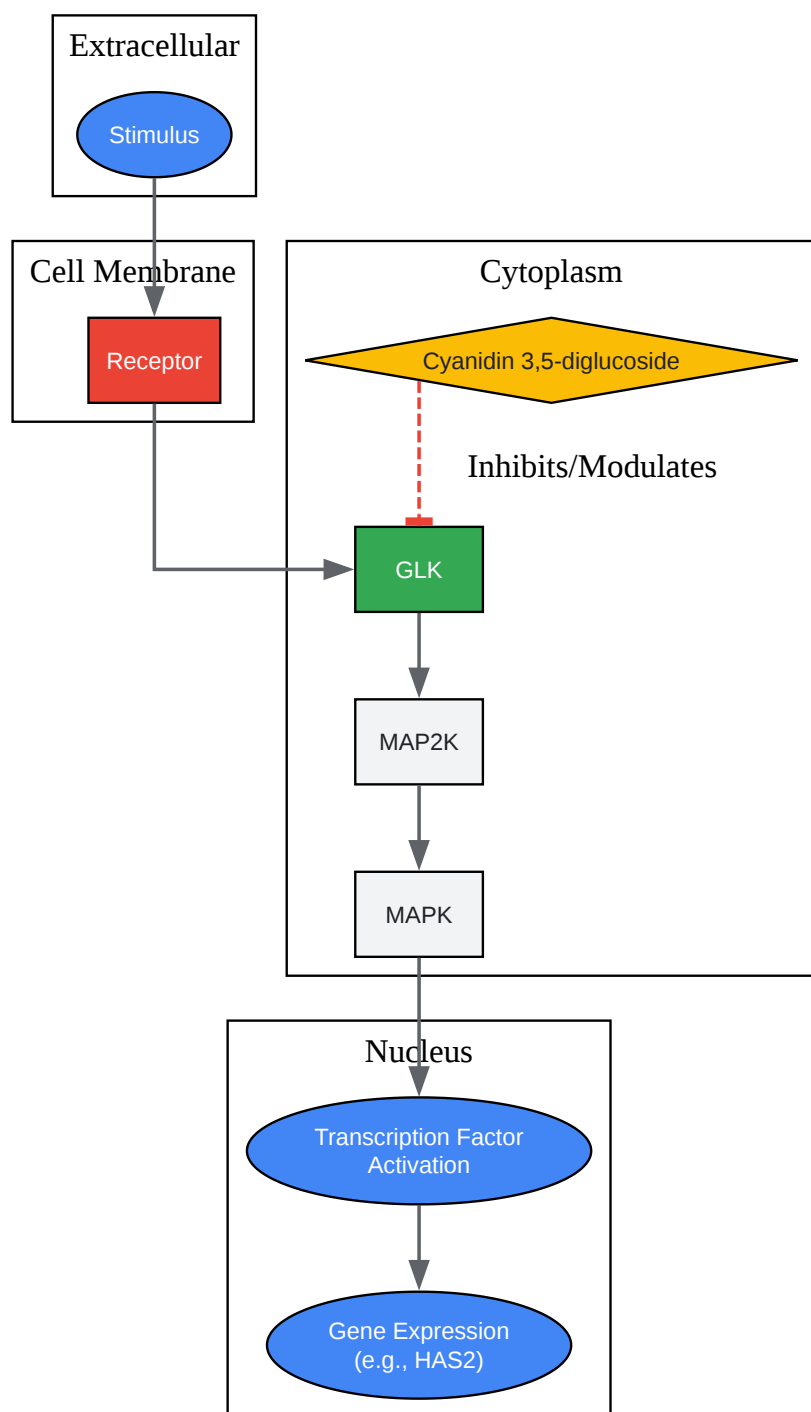
Methodology:

- **Cell Lysis:** After treatment with **Cyanidin 3,5-diglucoside** and/or an inflammatory stimulus, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA protein assay kit.
- **SDS-PAGE and Protein Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, ERK, p-p65, p65, p-AKT, AKT) overnight at 4°C.
 - Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection and Analysis:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

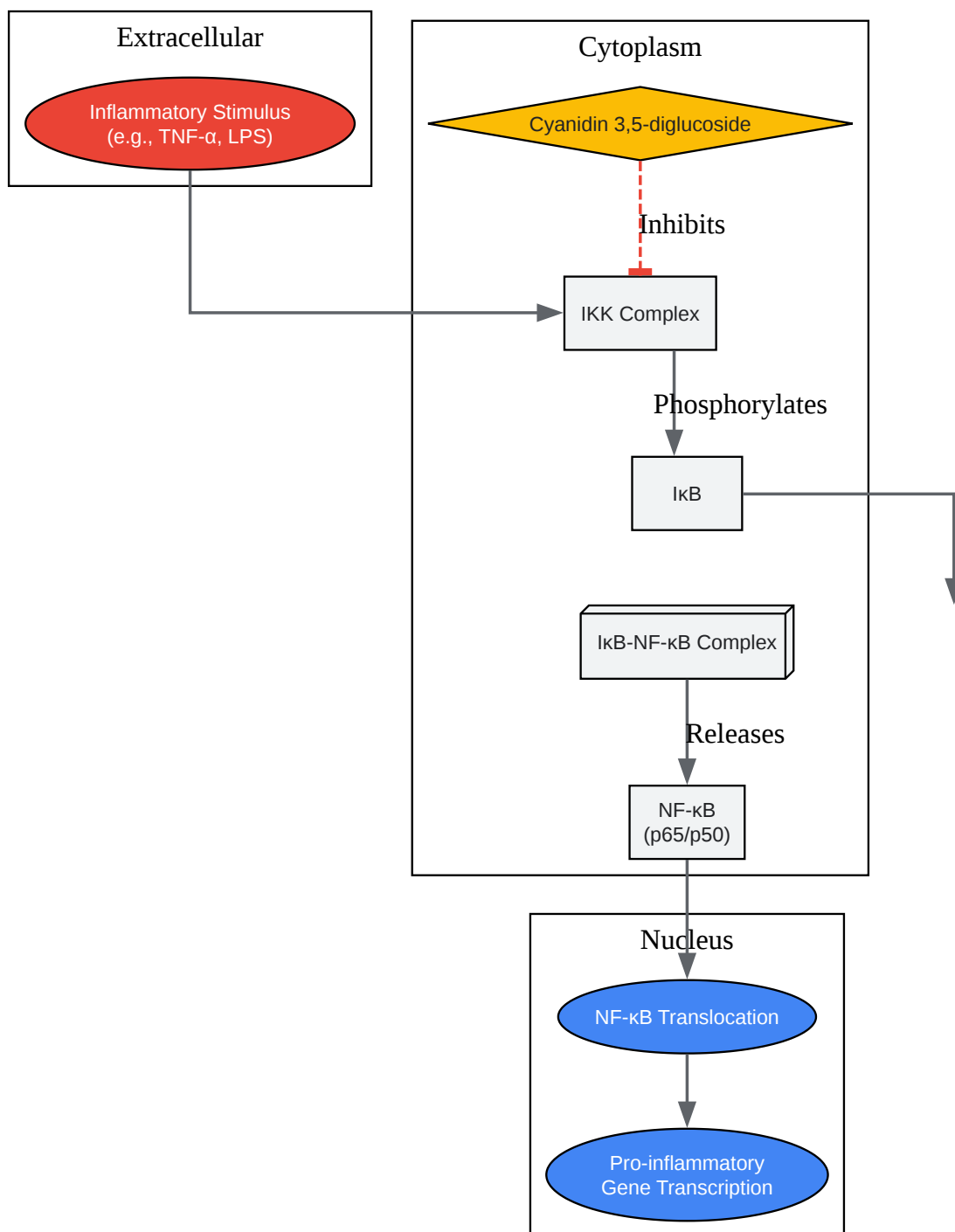
Signaling Pathways and Visualizations

Cyanidin 3,5-diglucoside has been shown to modulate several key signaling pathways involved in inflammation and cellular responses. The following diagrams illustrate these pathways.



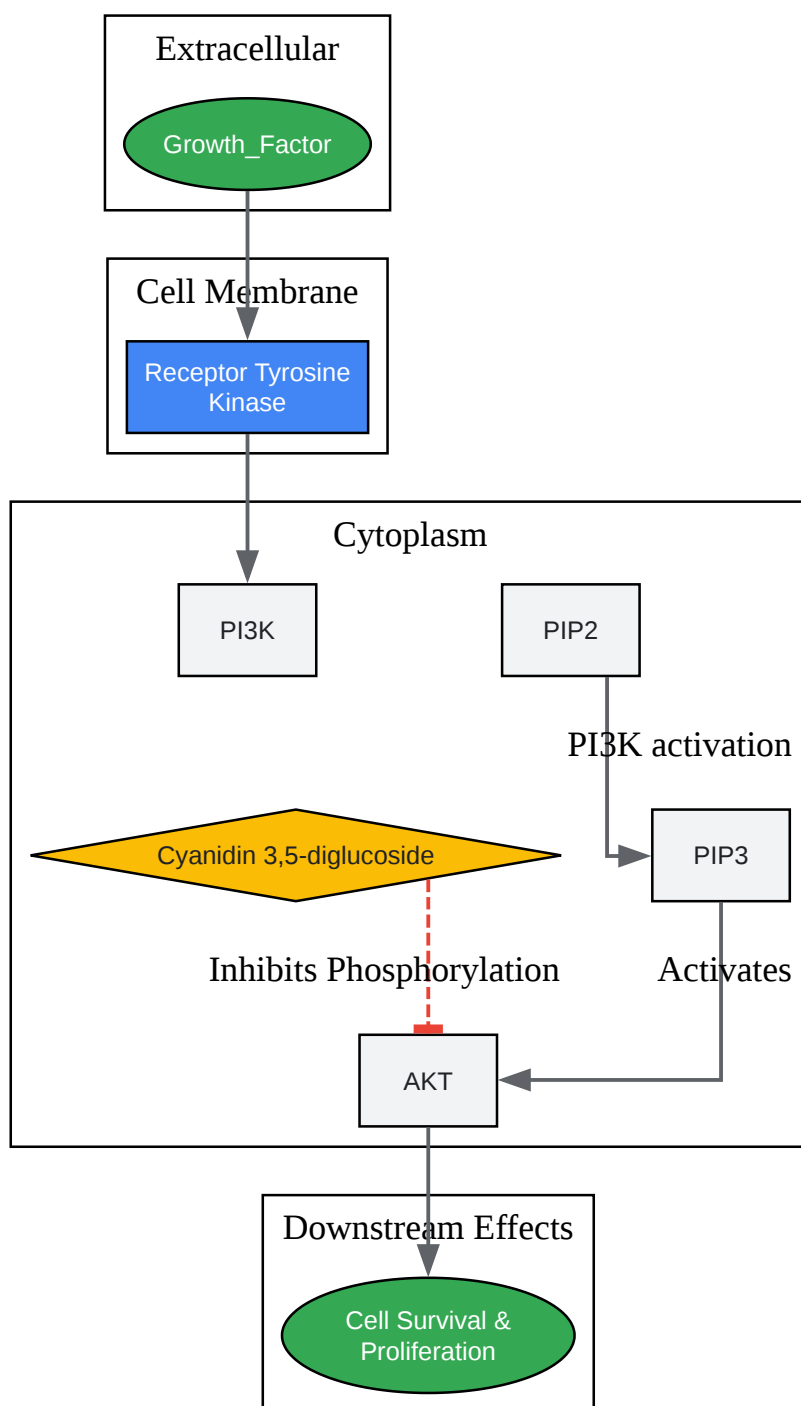
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Caption: MAPK Signaling Pathway Modulation by **Cyanidin 3,5-diglucoside**.



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Caption: NF-κB Signaling Pathway Inhibition by **Cyanidin 3,5-diglucoside**.



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Caption: AKT Signaling Pathway Modulation by **Cyanidin 3,5-diglucoside**.

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